alpha,alpha,beta-2,6-Dimethylcyclohexanol

GABA(A) receptor modulation anesthetic discovery stereochemical pharmacology

alpha,alpha,beta-2,6-Dimethylcyclohexanol (CAS 39170-83-7) is a specific diastereomer of 2,6-dimethylcyclohexanol, designated as the cis,trans-isomer [(2R,6R)-rel- or (1a,2a,6b)-configuration]. It is a secondary alcohol with the molecular formula C₈H₁₆O (MW 128.21 g/mol), a boiling point of 174.5 °C, density of 0.9±0.1 g/cm³, and a flash point of 55 °C.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 39170-83-7
Cat. No. B12662622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha,beta-2,6-Dimethylcyclohexanol
CAS39170-83-7
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCCC(C1O)C
InChIInChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyMOISVRZIQDQVPF-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha,alpha,beta-2,6-Dimethylcyclohexanol (CAS 39170-83-7): Stereochemically Defined Cyclohexanol for GABA(A) Receptor Research and Selective Synthesis


alpha,alpha,beta-2,6-Dimethylcyclohexanol (CAS 39170-83-7) is a specific diastereomer of 2,6-dimethylcyclohexanol, designated as the cis,trans-isomer [(2R,6R)-rel- or (1a,2a,6b)-configuration] [1]. It is a secondary alcohol with the molecular formula C₈H₁₆O (MW 128.21 g/mol), a boiling point of 174.5 °C, density of 0.9±0.1 g/cm³, and a flash point of 55 °C . This compound is one of three isolable diastereomers of 2,6-dimethylcyclohexanol—alongside the cis,cis and trans,trans forms—each exhibiting markedly different pharmacological profiles at the GABA(A) receptor, making stereochemical identity a critical determinant of biological activity [2].

Why 2,6-Dimethylcyclohexanol Isomer Mixtures Cannot Substitute for alpha,alpha,beta-2,6-Dimethylcyclohexanol in Pharmacological Studies


The commercially available 2,6-dimethylcyclohexanol (CAS 5337-72-4) is typically sold as a mixture of diastereomers whose GABA(A) receptor modulatory activity is dominated by the cis,cis and trans,trans components. The alpha,alpha,beta (cis,trans) isomer exhibits a fundamentally different pharmacological profile: it is essentially inactive as a positive modulator of GABA(A) receptor currents, whereas the cis,cis isomer produces a 2- to 3-fold enhancement of GABA-evoked currents at 30 μM [1]. Substituting the isomer mixture for the pure cis,trans isomer in experiments aimed at dissecting stereochemical determinants of activity, or in applications where GABA(A) receptor modulation must be avoided, introduces uncontrolled pharmacological variables that can confound results [2].

Quantitative Differential Evidence for alpha,alpha,beta-2,6-Dimethylcyclohexanol vs. Comparator Isomers and Analogs


GABA(A) Receptor Positive Modulation: cis,trans Isomer Is Functionally Inactive Compared to cis,cis and trans,trans Diastereomers

In a direct head-to-head patch-clamp comparison using human GABA(A) (α1β3γ2s) receptors stably expressed in HEK cells, co-application of 30 μM of each purified diastereomer produced a clear rank order for positive modulation of EC20 GABA currents: cis,cis > trans,trans ≥ mixture of isomers >> cis,trans [1]. The cis,cis isomer enhanced GABA currents approximately 2- to 3-fold, the trans,trans isomer produced intermediate enhancement, and the cis,trans isomer (alpha,alpha,beta-2,6-dimethylcyclohexanol) exhibited negligible or no modulation of receptor activity [1][2]. This stereochemistry-dependent differential was independently confirmed in a separate patch-clamp investigation where the cis,trans isomer did not modulate receptor activity at all [3].

GABA(A) receptor modulation anesthetic discovery stereochemical pharmacology

Molecular Docking: cis,trans Isomer Exhibits the Lowest Binding Energy to the GABA(A) β3 Subunit Pocket

Molecular modeling studies in the same JPET publication demonstrated that the three cyclohexanol isomers bind with distinct energies to a pocket within transmembrane helices M1 and M2 of the GABA(A) β3 subunit via hydrogen-bonding interactions with glutamine at position 224 and tyrosine at position 220 [1]. The binding energies and hydrogen-bond lengths corresponded precisely with the relative potencies for positive modulation: cis,cis > trans,trans > cis,trans-2,6-dimethylcyclohexanol [1]. The cis,trans isomer displayed the weakest binding energy and the longest hydrogen-bond distances among the three diastereomers, providing a molecular-level explanation for its functional inactivity [1].

molecular modeling binding affinity structure-activity relationship

In Vivo Anesthetic Potency: 2,6-Dimethylcyclohexanol Mixture Shows Comparable Efficacy to 2,6-Diisopropylcyclohexanol, but Stereoisomer-Specific In Vivo Data Remain Unreported

In a tadpole in vivo anesthetic assay, 2,6-dimethylcyclohexanol (tested as an isomer mixture) exhibited an EC50 of 13.1 μM for loss of righting reflex, which was statistically comparable to 2,6-diisopropylcyclohexanol (EC50 14.0 μM) but approximately 4.4-fold less potent than the clinical anesthetic propofol (EC50 ~3 μM) [1]. The study also established that the positioning and size of alkyl groups at the 2 and 6 positions were critical determinants of anesthetic activity [1]. However, the 2011 study tested only the isomer mixture, not individual diastereomers. Based on the subsequent 2016 JPET stereoisomer study showing that the cis,trans isomer is functionally inactive at the GABA(A) receptor, it is predicted that the isolated cis,trans isomer would exhibit substantially lower in vivo anesthetic potency compared to the mixture or the cis,cis isomer [2].

in vivo anesthetic assay tadpole model EC50

Chromatographic Separation Difficulty Confirms the Procurement Value of Pure, Pre-isolated alpha,alpha,beta-2,6-Dimethylcyclohexanol

The three diastereomers of 2,6-dimethylcyclohexanol are described as 'extremely difficult' to separate via conventional column chromatography, with researchers noting they 'never attempted to separate enantiomers' due to this challenge [1]. As a result, the Smith College research group resorted to asymmetric syntheses to selectively produce trans,trans and cis,trans isomers from (Z)- and (E)-2,6-dimethylcyclohexanone precursors, respectively, while the cis,cis isomer could be isolated from the commercial mixture [1]. This documented separation difficulty means that procuring pre-isolated, stereochemically characterized alpha,alpha,beta-2,6-dimethylcyclohexanol (cis,trans isomer, CAS 39170-83-7) from a reliable vendor saves significant in-house synthesis and purification effort .

diastereomer separation column chromatography asymmetric synthesis

Fragrance Regulatory Status: Isomer Mixture Is 'Not for Fragrance Use,' Opening a Potential Niche for the GABA(A)-Inactive cis,trans Isomer

The Good Scents Company and Perflavory databases explicitly recommend that 2,6-dimethylcyclohexanol (isomer mixture, CAS 5337-72-4) should be used at levels 'not for fragrance use' and 'not for flavor use' [1]. While the specific toxicological basis for this recommendation is not detailed in the public record, the mixture's known positive modulation of GABA(A) receptors—a CNS-active pharmacological property—raises concerns for fragrance applications where inadvertent neuroactivity is undesirable. Because the cis,trans isomer (alpha,alpha,beta-2,6-dimethylcyclohexanol) is essentially inactive at GABA(A) receptors, it represents a stereochemically defined candidate for fragrance or flavor ingredient development that may warrant independent safety evaluation distinct from the active isomer mixture [2].

fragrance safety GABA(A) off-target activity regulatory compliance

Physicochemical Property Parity Enables Direct Substitution in Synthetic Protocols While Maintaining Pharmacological Distinction

The alpha,alpha,beta-2,6-dimethylcyclohexanol (cis,trans) isomer shares nearly identical physicochemical properties with the commercial isomer mixture (CAS 5337-72-4) and the other diastereomers: boiling point 174.5 °C, density ~0.9 g/cm³, flash point 55 °C, and molecular weight 128.21 g/mol [1]. The isomer mixture has a reported density of 0.94 g/mL at 25 °C and refractive index n20/D 1.461, with boiling point 174.5 °C [1]. This near-identity in bulk physical properties means that the pure cis,trans isomer can serve as a drop-in replacement for the isomer mixture in synthetic protocols (e.g., esterification, oxidation, or etherification reactions) where stereochemistry at the reaction center may influence product distribution, while providing the advantage of a defined stereochemical outcome at the cyclohexanol ring [2].

physicochemical properties synthetic intermediate solvent substitution

Recommended Application Scenarios for alpha,alpha,beta-2,6-Dimethylcyclohexanol Based on Verified Differential Evidence


Stereochemical Negative Control in GABA(A) Receptor Pharmacology Studies

The cis,trans isomer's demonstrated inactivity at GABA(A) receptors—confirmed by both patch-clamp electrophysiology showing no modulation of GABA-evoked currents and molecular docking showing the weakest binding energy among the three diastereomers—makes it an ideal stereochemical negative control for experiments investigating structure-activity relationships of cyclohexanol-based anesthetics [1]. Researchers can use the pure cis,trans isomer to establish baseline responses, distinguishing receptor-mediated effects from non-specific membrane interactions.

Asymmetric Synthesis Starting Material for Stereochemically Defined Cyclohexanol Derivatives

Given the documented difficulty of separating 2,6-dimethylcyclohexanol diastereomers by conventional chromatography, procurement of pre-isolated alpha,alpha,beta-2,6-dimethylcyclohexanol (cis,trans isomer) provides a stereochemically pure starting material for the synthesis of esters, ethers, and other derivatives with defined axial/equatorial substituent geometry [2]. This is particularly valuable in medicinal chemistry programs exploring stereospecific cyclohexanol-based scaffolds.

Fragrance Ingredient Candidate Screening with Reduced GABA(A)-Related Safety Liability

For industrial fragrance laboratories seeking to evaluate 2,6-dimethylcyclohexanol derivatives, the cis,trans isomer's GABA(A)-inactive profile distinguishes it from the commercial isomer mixture, which carries explicit 'not for fragrance use' recommendations from industry databases [3][4]. Procuring the pure cis,trans isomer enables independent olfactory evaluation and safety testing without the confounding factor of GABA(A) receptor-mediated neuroactivity present in the active isomer mixture.

Diastereomer Reference Standard for Analytical Method Development and Quality Control

The pure cis,trans isomer serves as an authenticated reference standard for developing chiral chromatographic methods (HPLC, GC) to quantify diastereomeric composition in 2,6-dimethylcyclohexanol samples [2]. Given the extreme difficulty of diastereomer separation, having a characterized cis,trans reference material is essential for analytical laboratories validating purity assays for isomer mixtures used in research or industrial applications.

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